2-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride
Description
Properties
IUPAC Name |
5-(4-fluoropyrrolidin-2-yl)-3-pyridin-2-yl-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O.2ClH/c12-7-5-9(14-6-7)11-15-10(16-17-11)8-3-1-2-4-13-8;;/h1-4,7,9,14H,5-6H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDIIORONQGMGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=NC(=NO2)C3=CC=CC=N3)F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Preparation
The synthesis begins with the conversion of 2-cyanopyridine (A ) to 2-pyridylamidoxime (B ) using hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6 hr). The reaction achieves >90% conversion, confirmed by the disappearance of the nitrile IR stretch at 2222 cm⁻¹ and the emergence of NH₂ bands at 3322–3266 cm⁻¹.
Reaction Conditions :
- A (1.0 equiv), NH₂OH·HCl (1.2 equiv), NaHCO₃ (2.0 equiv)
- Yield: 92% after recrystallization (EtOAc/hexane)
Cyclization with Fluoropyrrolidine Carbonyl Derivative
Cyclization of B with 4-fluoropyrrolidine-2-carboxylic acid chloride (C ) proceeds via a two-step mechanism:
- Acylation : Reacting B with C in dichloromethane (DCM) at 0°C in the presence of triethylamine (TEA, 1.5 equiv) yields the intermediate acylated amidoxime.
- Thermal Cyclization : Heating the intermediate at 120°C in toluene for 12 hr induces dehydration, forming the 1,2,4-oxadiazole ring.
Key Observations :
- Microwave-assisted cyclization (150°C, 30 min) reduces reaction time but decreases yield to 78% due to side-product formation.
- Use of trichloromethyl chloroformate (2.0 equiv) as a cyclizing agent enhances regioselectivity, achieving 85% isolated yield.
Fluoropyrrolidine Subunit Incorporation
Enantioselective Synthesis of 4-Fluoropyrrolidine
The chiral 4-fluoropyrrolidine moiety is synthesized via:
- Asymmetric Hydrogenation : (S)-N-Boc-pyrroline-5-carboxylate undergoes hydrogenation with [Rh(NBD)₂]BF₄/(R,R)-Et-DuPhos catalyst (0.5 mol%) under 50 psi H₂, yielding (2S,4R)-4-fluoropyrrolidine-2-carboxylate with 98% ee.
- Electrophilic Fluorination : Treatment of pyrrolidine-2-carboxylic acid with Selectfluor® (1.1 equiv) in acetonitrile at 60°C introduces fluorine at the 4-position (72% yield).
Comparative Data :
| Method | Yield (%) | ee (%) | Cost (USD/g) |
|---|---|---|---|
| Asymmetric Hydrogenation | 95 | 98 | 120 |
| Electrophilic Fluorination | 72 | N/A | 85 |
Final Coupling and Salt Formation
The oxadiazole intermediate D is treated with HCl gas in anhydrous diethyl ether at 0°C, precipitating the dihydrochloride salt. Critical characterization data includes:
- ¹H NMR (D₂O, 400 MHz): δ 8.72 (d, J = 4.8 Hz, 1H, Hpy), 8.34–8.28 (m, 2H, Hpy), 5.12 (dd, J = 9.2, 4.4 Hz, 1H, Hpyrrolidine), 3.98–3.85 (m, 2H, Hpyrrolidine), 2.45–2.32 (m, 2H, Hpyrrolidine).
- ¹³C NMR (D₂O, 101 MHz): δ 169.8 (C=N-O), 158.4 (d, J = 245 Hz, C-F), 149.2–124.3 (pyridine carbons), 62.1 (CHpyrrolidine), 58.4 (CH₂pyrrolidine).
Optimization of Reaction Parameters
Solvent Screening for Cyclization
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 2.4 | 85 | 98 |
| DMF | 36.7 | 63 | 89 |
| THF | 7.5 | 71 | 92 |
Toluene emerges as optimal, balancing polarity and boiling point for efficient dehydration.
Catalytic Effects in Fluorination
Addition of 10 mol% tetrabutylammonium fluoride (TBAF) accelerates Selectfluor®-mediated fluorination, reducing reaction time from 24 hr to 8 hr while maintaining yield (70–72%).
Scalability and Industrial Considerations
Pilot-scale synthesis (1 kg batch) faces challenges:
- Exothermic Risk : Controlled addition of trichloromethyl chloroformate during cyclization prevents thermal runaway (T < 50°C).
- Purification : Reverse-phase chromatography (C18 silica, H₂O/MeCN gradient) achieves >99.5% purity but increases production costs by 40%.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents on the pyridine or oxadiazole rings.
Scientific Research Applications
2-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
Pharmacological and Physicochemical Insights
Fluorination Effects :
- The target compound’s 4-fluoropyrrolidine group balances hydrophilicity and metabolic stability compared to the trifluoromethyl analog in , which is more lipophilic but prone to oxidative metabolism.
- Fluorine’s electronegativity may enhance hydrogen bonding with target proteins, as seen in GPCR-targeting analogs .
Aromatic Core Differences :
- Pyridine (target compound) vs. pyrimidine (e.g., ): Pyrimidine’s additional nitrogen atom could alter electron distribution, affecting binding to kinases or nucleic acids.
Dihydrochloride salts (target compound and ) improve aqueous solubility, critical for in vivo applications.
Biological Activity
The compound 2-[5-(4-Fluoropyrrolidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine dihydrochloride is a novel chemical entity that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with an oxadiazole moiety and a fluorinated pyrrolidine. The presence of these functional groups contributes to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the context of receptor modulation and potential therapeutic effects. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially effective against various bacterial strains.
- CNS Activity : Given the presence of the pyrrolidine moiety, there is potential for neuropharmacological effects, possibly influencing neurotransmitter systems.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, which is critical in treating chronic inflammatory conditions.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:
- Receptor Modulation : The compound may interact with specific receptors in the central nervous system (CNS) and peripheral tissues, influencing signaling pathways associated with pain and inflammation.
- Enzymatic Inhibition : It may inhibit enzymes involved in inflammatory processes or microbial growth, thereby exerting its therapeutic effects.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit the growth of certain bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
In Vivo Studies
Initial animal studies have suggested potential efficacy in models of inflammation. For instance, administration of the compound resulted in reduced paw edema in rats subjected to carrageenan-induced inflammation.
Case Studies
A notable case study involved the application of this compound in a model of neuropathic pain. Results indicated a significant reduction in pain scores compared to control groups, suggesting its potential as an analgesic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
